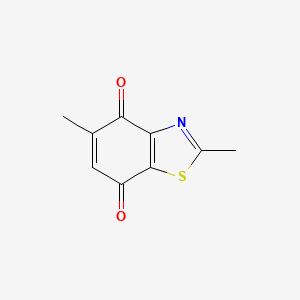

4,7-Benzothiazoledione, 2,5-dimethyl-

Description

Significance of Benzothiazole (B30560) Derivatives in Organic Synthesis and Functional Materials

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a prominent class of heterocyclic compounds. researchgate.net This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in a multitude of biologically active molecules and functional materials. researchgate.netnih.gov In the realm of medicinal chemistry, benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

The synthesis of benzothiazole derivatives is a mature yet continually evolving area of organic chemistry, with numerous methods developed for their preparation. mdpi.comsigmaaldrich.com These methods often involve the condensation of 2-aminothiophenols with various electrophilic partners. researchgate.netsigmaaldrich.com The versatility of the benzothiazole core allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired functions. This adaptability makes them valuable building blocks in the development of new pharmaceuticals and specialized polymers. researchgate.net

Overview of Dioxo-Substituted Heterocycles and their Unique Properties

The introduction of two carbonyl groups (a dione) onto a heterocyclic framework imparts a unique set of properties to the molecule. These dioxo-substituted heterocycles are often characterized by their electrophilicity and their ability to participate in redox reactions. The carbonyl groups are strong electron-withdrawing groups, which can significantly influence the electronic distribution within the entire ring system.

This class of compounds is of significant interest in the synthesis of more complex molecules and in the development of materials with specific electronic or optical properties. For instance, the presence of a dione (B5365651) moiety can be a precursor to quinone-type structures, which are known for their electrochemical and chromophoric properties. The reactivity of the carbonyl groups also provides synthetic handles for further molecular elaboration. nih.gov

Structural Features and Chemical Nomenclatures of 4,7-Benzothiazoledione, 2,5-dimethyl-

The name 4,7-Benzothiazoledione, 2,5-dimethyl- precisely defines the molecular architecture of the compound. It consists of a benzothiazole core, where the benzene ring is substituted with two methyl groups at positions 2 and 5, and two carbonyl groups at positions 4 and 7, forming a dione. The numbering of the benzothiazole ring system follows established IUPAC conventions.

Below is a table summarizing the predicted basic chemical properties of this compound, derived from its structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| IUPAC Name | 2,5-dimethyl-1,3-benzothiazole-4,7-dione |

Note: The values in this table are calculated based on the chemical structure and have not been experimentally verified.

The expected spectroscopic signatures for this compound would include characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy corresponding to the two distinct methyl groups and the aromatic proton. Infrared (IR) spectroscopy would be expected to show strong absorption bands in the carbonyl region (typically 1650-1750 cm⁻¹) indicative of the dione functionality.

Research Landscape and Gaps in Understanding 4,7-Benzothiazoledione, 2,5-dimethyl-

Despite the well-documented importance of both the benzothiazole scaffold and dioxo-substituted heterocycles, a comprehensive search of the scientific literature and chemical databases reveals a significant gap in knowledge specifically concerning 4,7-Benzothiazoledione, 2,5-dimethyl-. There is a notable absence of published studies detailing its synthesis, characterization, or investigation of its properties.

Future research into 4,7-Benzothiazoledione, 2,5-dimethyl- would logically begin with the development of a reliable synthetic route. Following its successful synthesis, a thorough characterization using modern spectroscopic and analytical techniques would be essential. Subsequent investigations could then explore its potential in areas suggested by its structure, such as:

Medicinal Chemistry: Screening for biological activities, given the known pharmacological profile of many benzothiazole derivatives.

Materials Science: Investigating its electronic and optical properties for potential applications in organic electronics or as a dye.

Synthetic Chemistry: Utilizing it as a building block for the creation of more complex heterocyclic systems.

The study of 4,7-Benzothiazoledione, 2,5-dimethyl- is, therefore, an open field, holding the promise of new chemical discoveries and applications.

Structure

3D Structure

Properties

CAS No. |

650635-68-0 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-benzothiazole-4,7-dione |

InChI |

InChI=1S/C9H7NO2S/c1-4-3-6(11)9-7(8(4)12)10-5(2)13-9/h3H,1-2H3 |

InChI Key |

FUHJILFPCUXBFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)N=C(S2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Benzothiazoledione, 2,5 Dimethyl and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Benzothiazoledione Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4,7-benzothiazoledione, 2,5-dimethyl-, the primary disconnections involve the carbon-sulfur and carbon-nitrogen bonds of the thiazole (B1198619) ring and the carbon-carbon bonds of the quinone system.

A plausible retrosynthetic strategy commences with the disconnection of the thiazole ring, a common approach for benzothiazole (B30560) derivatives. This leads to two key precursors: a substituted aminothiophenol and a two-carbon electrophilic synthon. Specifically, the target molecule can be disconnected at the N=C-S linkage, suggesting a condensation reaction between a 2-amino-3-mercapto-p-hydroquinone derivative and a source for the 2-methyl group, such as acetic anhydride or a related acetyl equivalent.

Further disconnection of the aminothiophenol precursor involves the strategic removal of the amino and thiol groups, as well as the methyl substituent on the benzene (B151609) ring. This points towards a substituted hydroquinone (B1673460) or benzoquinone as a more fundamental starting material. The ortho-relationship of the amino and thiol groups is a critical structural feature that must be established during the synthesis.

An alternative retrosynthetic approach would involve the formation of the quinone ring at a later stage of the synthesis. In this scenario, a pre-formed 2,5-dimethylbenzothiazole would be subjected to oxidation to generate the desired 4,7-dione. This strategy hinges on the feasibility of regioselective oxidation of the benzothiazole core.

Classical and Modern Approaches to the Benzothiazole Ring System

The construction of the benzothiazole ring is a cornerstone of this synthesis. Both classical and modern methods offer viable pathways to this heterocyclic system.

Cyclization Reactions Leading to the Thiazole Moiety

The most prevalent method for synthesizing the benzothiazole ring is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. In the context of 4,7-benzothiazoledione, 2,5-dimethyl-, this would involve a reaction between a suitably substituted 2-aminothiophenol and acetic acid or a derivative to introduce the 2-methyl group.

Modern variations of this condensation reaction often employ catalysts to improve yields and reaction conditions. For instance, the use of catalysts such as H2O2/HCl in ethanol (B145695) at room temperature has been shown to efficiently produce benzothiazole derivatives in excellent yields. Another approach involves the reaction of 2-aminothiophenols with aldehydes, which can be facilitated by various catalysts, including environmentally benign options like SnP2O7, offering high yields and short reaction times.

Strategies for Ortho-Quinone Formation

The formation of the ortho-quinone moiety is a critical and often challenging step. Several oxidative methods can be employed, typically starting from a phenol or a catechol derivative.

One effective method is the oxidation of phenols to ortho-quinones using hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX). This reagent has demonstrated regioselectivity for the ortho position, even when the para position is unblocked. For the synthesis of 4,7-benzothiazoledione, 2,5-dimethyl-, a pre-formed 4-hydroxy-2,5-dimethylbenzothiazole could potentially be oxidized to the desired ortho-quinone using IBX.

Another approach involves the oxidation of catechols (1,2-dihydroxybenzenes). If a catechol-containing benzothiazole precursor can be synthesized, a variety of mild oxidizing agents can be used to generate the ortho-quinone. Electrochemical methods also offer a green alternative for the synthesis of ortho-quinones from catechols, often with high efficiency.

Regioselective Functionalization and Methyl Group Installation

A key challenge in the synthesis of 4,7-benzothiazoledione, 2,5-dimethyl- is the regioselective installation of the two methyl groups. The 2-methyl group is readily introduced via the choice of the condensation partner with the 2-aminothiophenol, as discussed previously.

The installation of the 5-methyl group is more complex and requires careful strategic planning. One potential strategy is to start with a commercially available, appropriately substituted benzene derivative that already contains the desired methyl group at the correct position relative to other functional groups that will be transformed into the amino and thiol moieties. For example, starting from 2,5-dimethylphenol or a related compound and introducing the necessary functional groups in a regioselective manner would be a viable approach.

Direct C-H functionalization of the benzothiazole ring system is an emerging area, but achieving regioselectivity at the 5-position can be difficult due to the electronic nature of the heterocyclic ring. Iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates has been reported, but this typically functionalizes the 2-position. Further research into the regioselective C-H methylation of the benzene portion of the benzothiazole core is needed to develop more direct synthetic routes.

Green Chemistry Principles in the Synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 4,7-benzothiazoledione, 2,5-dimethyl- in several ways.

The use of greener solvents, such as water or ethanol, in the condensation reaction to form the benzothiazole ring is a significant improvement over traditional methods that often use hazardous solvents like toluene. Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste. The use of reusable heterogeneous catalysts, such as SnP2O7, further enhances the green credentials of the synthesis.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The condensation of 2-aminothiophenols with various reagents has been successfully carried out under microwave irradiation, often with high yields.

Furthermore, exploring one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can improve atom economy and reduce waste.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Atom Economy

| Parameter | Route A: Classical Condensation | Route B: Modern Catalytic Approach |

| Starting Materials | Substituted 2-aminothiophenol, Acetic Anhydride | Substituted 2-aminothiophenol, Acetaldehyde |

| Key Reaction | Thermal condensation | SnP2O7 catalyzed condensation |

| Reaction Conditions | High temperature, prolonged reaction time | Milder conditions, shorter reaction time |

| Typical Yield | 60-80% | 85-95% |

| Atom Economy | Moderate (byproduct: acetic acid) | High (byproduct: water) |

| Green Chemistry Aspects | Use of potentially hazardous solvents | Use of a reusable catalyst, often in greener solvents |

| Number of Steps | Potentially fewer steps if starting material is readily available | May require synthesis of the catalyst, but the core reaction is more efficient |

Evaluation of Catalyst Systems for Synthesis (e.g., Palladium-Catalyzed Cyclizations)

The synthesis of benzothiazole cores often involves the cyclization of precursors such as 2-aminothiophenols with various electrophiles. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of heterocyclic compounds. These methods often proceed via mechanisms like C-H functionalization and intramolecular C-S bond formation.

For the synthesis of 2-substituted benzothiazoles, a catalytic system featuring a palladium(II) catalyst in conjunction with a copper(I) co-catalyst has been reported to be effective. nih.govresearchgate.net This system facilitates the synthesis from thiobenzanilide precursors. While this provides a foundational concept for palladium catalysis in benzothiazole synthesis, the direct applicability to the dione (B5365651) structure of 4,7-Benzothiazoledione, 2,5-dimethyl- is not specified. The formation of the dione moiety would likely require a different synthetic strategy, possibly involving the cyclization of a substituted aminothiophenol with a suitably substituted quinone, followed by oxidation.

Synthesis of Key Intermediates and Building Blocks for Analog Preparation

The synthesis of analogs of 4,7-Benzothiazoledione, 2,5-dimethyl- would necessitate the preparation of various substituted key intermediates. A crucial building block for the target molecule would be a 2-aminothiophenol derivative carrying a methyl group at the 5-position. The synthesis of substituted 2-aminothiophenols can be a multi-step process, often starting from commercially available substituted anilines.

Another key intermediate would be a substituted p-benzoquinone. For the synthesis of the title compound, 2,5-dimethyl-p-benzoquinone would be the required starting material. The synthesis of analogs would involve the preparation of other substituted p-benzoquinones, which can often be achieved through the oxidation of the corresponding substituted phenols or hydroquinones.

The general synthetic approach to benzothiazolediones would likely involve the condensation and subsequent cyclization of these two key intermediates. The specific conditions for this reaction would need to be developed and optimized. The synthesis of 2-amino-5-methylthiazol derivatives has been documented, which involves the reaction of precursors with thiourea. nih.gov While this pertains to a different heterocyclic system, it illustrates the general principle of constructing heterocyclic rings from acyclic precursors.

Chemical Reactivity and Derivatization Strategies of 4,7 Benzothiazoledione, 2,5 Dimethyl

Electrophilic Aromatic Substitution Reactions on the Benzothiazoledione Core

The benzothiazole (B30560) core, while part of a larger conjugated system, can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the quinone and the directing effects of the thiazole (B1198619) ring. The inherent electron-deficient character of the thiazole ring itself can render it less susceptible to electrophilic attack compared to the benzene (B151609) portion of the molecule. However, the precise outcomes of such reactions, including position selectivity and yields, are highly dependent on the specific electrophile and reaction conditions employed. Research into the direct electrophilic substitution on the 2,5-dimethyl-4,7-benzothiazoledione core is an area of ongoing investigation to fully elucidate the regiochemical preferences and synthetic utility of this approach.

Nucleophilic Addition and Substitution Reactions at the Quinoid Positions

The quinone ring of 2,5-dimethyl-4,7-benzothiazoledione is a prime target for nucleophilic attack, particularly at the C-6 position. This reactivity is central to the functionalization of the molecule and the creation of novel derivatives.

Reactions with Arylamines for C-6 Functionalization

The reaction of 2,5-dimethyl-4,7-benzothiazoledione with arylamines is a well-established method for introducing nitrogen-containing substituents at the C-6 position. This nucleophilic addition-elimination reaction typically proceeds under mild conditions and leads to the formation of 6-amino-substituted benzothiazoledione derivatives. The reaction is versatile, accommodating a variety of substituted anilines, which allows for the fine-tuning of the electronic and steric properties of the final products.

For instance, the reaction with aniline (B41778) derivatives can be carried out in solvents like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. The resulting 6-(arylamino)-2,5-dimethyl-4,7-benzothiazolediones are often colored compounds and are of interest for their potential biological activities and material science applications.

Table 1: Examples of C-6 Functionalization with Arylamines

| Arylamine Reactant | Resulting C-6 Substituted Product |

| Aniline | 6-(Phenylamino)-2,5-dimethyl-4,7-benzothiazoledione |

| 4-Methoxyaniline | 6-((4-Methoxyphenyl)amino)-2,5-dimethyl-4,7-benzothiazoledione |

| 4-Chloroaniline | 6-((4-Chlorophenyl)amino)-2,5-dimethyl-4,7-benzothiazoledione |

Reactivity with Other Nitrogen-Containing Nucleophiles

Beyond arylamines, the quinone moiety of 2,5-dimethyl-4,7-benzothiazoledione is reactive towards a range of other nitrogen-containing nucleophiles. These include, but are not limited to, aliphatic amines, hydrazines, and azides. The addition of these nucleophiles can lead to a diverse set of products with varying substitution patterns and potential for further chemical transformations. For example, reactions with hydrazine (B178648) can yield hydrazone derivatives, which can then be used as precursors for the synthesis of more complex heterocyclic systems. The specific outcomes of these reactions are dependent on the nucleophilicity of the reagent and the reaction conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Acylation)

While less common than nucleophilic additions of heteroatoms, carbon-carbon bond-forming reactions at the quinoid positions are also a potential avenue for derivatization. Reactions involving organometallic reagents or stabilized carbanions could, in principle, lead to alkylated or acylated benzothiazoledione products. These transformations would significantly expand the structural diversity of accessible derivatives. However, the successful implementation of such reactions requires careful control of reaction conditions to avoid competing side reactions, such as reduction of the quinone or addition to the thiazole ring. Further research is needed to fully explore the scope and limitations of these C-C bond-forming strategies.

Redox Chemistry of the Quinone Moiety

The quinone functionality of 2,5-dimethyl-4,7-benzothiazoledione is redox-active and can be readily reduced to the corresponding hydroquinone (B1673460). This transformation is a key aspect of its chemical reactivity and has implications for its potential applications.

Reductive Pathways and Generation of Hydroquinone Forms

The reduction of 2,5-dimethyl-4,7-benzothiazoledione to its hydroquinone form, 2,5-dimethyl-1,3-benzothiazole-4,7-diol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) and sodium borohydride (B1222165) (NaBH₄). The reaction with sodium dithionite is often carried out in an aqueous or biphasic system and provides a mild and efficient method for generating the hydroquinone.

The resulting hydroquinone is typically more electron-rich and can exhibit different chemical reactivity compared to its oxidized quinone counterpart. For example, the hydroquinone form is more susceptible to electrophilic attack and can be used as a precursor for further functionalization. The redox potential of the quinone/hydroquinone couple is an important parameter that influences the compound's behavior in biological systems and its suitability for applications in areas such as redox-flow batteries or as redox mediators.

Table 2: Common Reducing Agents for Hydroquinone Formation

| Reducing Agent | Typical Reaction Conditions |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system, room temperature |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol), 0 °C to room temperature |

Oxidative Transformations

Currently, there is a notable absence of published research specifically detailing the oxidative transformations of 2,5-dimethyl-4,7-benzothiazoledione. The inherent quinone structure of the benzothiazoledione core suggests a predisposition to redox chemistry. However, without experimental data, any discussion on its behavior under various oxidizing conditions remains speculative. Further investigation is required to elucidate how different oxidants would interact with the electron-rich thiazole ring and the quinone moiety, and to determine the resulting products and their stability.

Cycloaddition Reactions and Pericyclic Processes

Detailed studies on the involvement of 2,5-dimethyl-4,7-benzothiazoledione in cycloaddition reactions and pericyclic processes have not yet been reported in the scientific literature. The dienophilic nature of the quinone ring suggests potential for Diels-Alder reactions with various dienes. The outcome of such reactions would be highly dependent on the electronic and steric properties of the reacting partners. Similarly, the potential for [2+2] cycloadditions or other pericyclic reactions involving the carbon-carbon double bonds of the quinone system remains an unexplored area of its chemical reactivity.

Heteroatom Functionalization and Modifications of the Thiazole Ring

The functionalization of the thiazole ring in 2,5-dimethyl-4,7-benzothiazoledione through the introduction of additional heteroatoms or modification of the existing sulfur and nitrogen atoms is a synthetic avenue that has not been documented. Research into the nucleophilic or electrophilic substitution at the thiazole ring could lead to novel derivatives with altered electronic properties and biological activities. However, no specific methodologies or reaction conditions for such transformations have been described to date.

Derivatization Towards Polymerizable Monomers or Conjugated Systems

Spectroscopic and Structural Analysis of 4,7-Benzothiazoledione, 2,5-dimethyl-

A comprehensive search for experimental and computational spectroscopic data for the chemical compound 4,7-Benzothiazoledione, 2,5-dimethyl- did not yield specific results. The following sections outline the advanced spectroscopic techniques that would be employed for its characterization and structural elucidation, based on general principles and data from related benzothiazole structures.

Advanced Spectroscopic Characterization and Structural Elucidation

The complete structural characterization of a novel or complex organic molecule like 4,7-Benzothiazoledione, 2,5-dimethyl- necessitates the use of a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecular formula, connectivity, functional groups, and three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the molecular formula of 4,7-Benzothiazoledione, 2,5-dimethyl- (C₉H₇NO₂S). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for 4,7-Benzothiazoledione, 2,5-dimethyl-

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 194.0270 |

| [M+Na]⁺ | 216.0089 |

Note: The data in this table is calculated based on the expected molecular formula and has not been experimentally verified.

Further analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) would provide valuable information about the compound's structure. Characteristic losses, such as those of CO, CH₃, or fragments of the thiazole (B1198619) ring, would help to piece together the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 4,7-Benzothiazoledione, 2,5-dimethyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,7-Benzothiazoledione, 2,5-dimethyl-, one would expect to see signals for the two methyl groups and the aromatic proton.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the dione (B5365651) functionality.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying the positions of the methyl groups and the dione functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,7-Benzothiazoledione, 2,5-dimethyl-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 | ~20 |

| C5-CH₃ | ~2.3 | ~15 |

| C6-H | ~6.8 | ~120 |

| C2 | - | ~165 |

| C4 | - | ~180 |

| C5 | - | ~140 |

| C6 | - | ~120 |

| C7 | - | ~180 |

| C3a | - | ~150 |

Note: The data in this table is an estimation based on analogous structures and has not been experimentally verified.

If the compound can be obtained in a crystalline form, Solid-State NMR (ssNMR) could provide valuable information about the structure and dynamics in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR (Fourier Transform Infrared) Spectroscopy: Would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the dione group, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching from the methyl groups and aromatic C=C stretching.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy would also be used to identify functional groups. The C=S bond in the thiazole ring often gives a characteristic Raman signal.

Table 3: Expected Vibrational Frequencies for 4,7-Benzothiazoledione, 2,5-dimethyl-

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch (dione) | 1650 - 1700 |

| C=N stretch (thiazole) | 1580 - 1620 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-H stretch (methyl) | 2850 - 3000 |

Note: The data in this table is a general estimation and has not been experimentally verified.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the benzothiazoledione core is expected to result in absorption in the UV or visible region of the electromagnetic spectrum. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be determined. Fluorescence spectroscopy would be used to investigate the emission properties of the compound upon excitation with UV or visible light.

If a suitable single crystal of 4,7-Benzothiazoledione, 2,5-dimethyl- can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. Furthermore, it reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions.

Computational and Theoretical Studies of 4,7 Benzothiazoledione, 2,5 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 4,7-Benzothiazoledione, 2,5-dimethyl-, these calculations would reveal the distribution of electrons and the energies of the molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For similar heterocyclic compounds, the distribution of HOMO and LUMO is often localized on different parts of the molecule, which can influence the nature of electronic transitions. For instance, in some donor-acceptor molecules containing a benzothiadiazole core, the LUMO orbitals are primarily located on the benzothiadiazole unit. This localization plays a significant role in the molecule's photophysical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules and their energies. For 4,7-Benzothiazoledione, 2,5-dimethyl-, DFT calculations would be employed to find the most stable arrangement of its atoms in space, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

The choice of the functional and basis set is crucial in DFT calculations as it can significantly impact the accuracy of the results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set has been used effectively for similar molecules to calculate their frontier orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic parameters, providing valuable insights that complement experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are instrumental in structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 4,7-Benzothiazoledione, 2,5-dimethyl-, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure. For complex molecules, computational NMR analysis can help assign specific signals to the correct atoms.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For 4,7-Benzothiazoledione, 2,5-dimethyl-, TD-DFT calculations would help to understand the nature of its electronic transitions, such as n → π* or π → π* transitions, which are characteristic of chromophoric systems.

Mechanistic Investigations of Key Reactions (e.g., Nucleophilic Additions, Cyclizations) using Computational Methods

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For 4,7-Benzothiazoledione, 2,5-dimethyl-, which possesses electrophilic carbonyl carbons, studies of nucleophilic addition reactions would be of particular interest. Computational methods can be used to:

Map the Reaction Pathway: By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed.

Determine Activation Energies: The energy barrier for a reaction, or activation energy, can be calculated from the difference in energy between the reactants and the transition state. This provides insight into the reaction rate.

Visualize Transition States: The geometry of the transition state can be optimized, providing a snapshot of the bond-breaking and bond-forming processes.

Such studies would be invaluable for understanding the reactivity of 4,7-Benzothiazoledione, 2,5-dimethyl- and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While likely a relatively rigid molecule, 4,7-Benzothiazoledione, 2,5-dimethyl- may still exhibit some conformational flexibility, particularly with respect to its methyl groups. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are highly effective for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can study how it interacts with its environment. This is crucial for understanding its solubility and how it might interact with biological targets. For other complex molecules, MD simulations have been used to understand solvent-dependent conformational changes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical compound based on its molecular structure. For a series of benzothiazoledione derivatives, a QSPR model could be developed to correlate their structural features (described by molecular descriptors) with their electronic and optical properties.

The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors, such as constitutional, topological, and quantum-chemical descriptors, would be calculated for a set of related compounds.

Developing a Model: Using statistical methods like multiple linear regression, a mathematical equation would be derived that links the descriptors to the property of interest (e.g., HOMO-LUMO gap, UV-Vis absorption maximum).

Validating the Model: The predictive power of the model would be tested on a separate set of compounds not used in the model development.

While no specific QSPR studies on 4,7-Benzothiazoledione, 2,5-dimethyl- have been found, this approach holds promise for the rational design of new materials with tailored electronic and optical properties.

Based on a thorough search of available scientific literature, there is currently insufficient specific information on the chemical compound "4,7-Benzothiazoledione, 2,5-dimethyl-" to generate the requested article. Research and data pertaining to its specific applications in the outlined areas of materials science and organic electronics are not available in the public domain.

Therefore, the following sections cannot be populated with scientifically accurate and detailed findings as requested:

Advanced Applications in Materials Science and Organic Electronics 6.1. Incorporation into π-Conjugated Polymer Backbones for Organic Semiconductors 6.2. Electron Acceptor Properties in Organic Photovoltaic Devices 6.3. Role in Organic Field-Effect Transistors (OFETs) 6.4. Applications in Electrochromic Materials and Redox-Active Systems 6.5. Dye Synthesis and Photophysical Investigations 6.6. Supramolecular Assembly and Self-Assembled Monolayers (SAMs)

Further research on this specific compound is required before a comprehensive and accurate article on its advanced applications can be written.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 2,5-dimethyl-4,7-benzothiazoledione is a crucial first step for enabling further research. Future efforts could focus on:

Greener Synthetic Methods: Exploring methodologies that reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. This could involve the use of catalytic systems, flow chemistry, or microwave-assisted synthesis to shorten reaction times and improve yields.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis. Biocatalysis can offer high selectivity and operate under mild reaction conditions, contributing to a more sustainable process.

Development of Advanced Derivatization Strategies for Tailored Properties

The functionalization of the 2,5-dimethyl-4,7-benzothiazoledione core structure is key to unlocking its potential for various applications. Future derivatization strategies could include:

Substitution at the Benzene (B151609) Ring: Introducing various functional groups onto the benzene portion of the molecule to modulate its electronic properties, solubility, and intermolecular interactions. This could involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Modification of the Methyl Groups: Transforming the methyl groups into other functional moieties to create analogues with altered steric and electronic characteristics.

Introduction of Polymerizable Groups: Incorporating polymerizable functionalities to enable the synthesis of novel polymers containing the benzothiazoledione unit for applications in organic electronics.

A related compound, 6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione, highlights a potential avenue for derivatization through substitution on the benzene ring lookchem.com.

In-depth Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

A thorough understanding of how the molecular structure of 2,5-dimethyl-4,7-benzothiazoledione and its derivatives relates to their physical and chemical properties is essential for rational design. Future research should integrate:

Experimental Characterization: Employing a suite of analytical techniques, including X-ray crystallography, spectroscopy (UV-Vis, fluorescence), and electrochemistry, to determine the precise molecular structure and investigate the photophysical and redox properties.

Computational Modeling: Utilizing quantum chemical calculations to predict molecular geometries, electronic structures, and spectroscopic properties. Theoretical and computational chemistry can provide valuable insights into reaction mechanisms and guide the design of new derivatives with desired characteristics researchgate.net. These computational approaches can help resolve challenges that are expensive and time-consuming with traditional methods researchgate.net.

Expansion of Applications in Emerging Areas of Organic Materials Science and Chemical Sensing

The benzothiazole (B30560) core is present in various functional materials. Future research could explore the application of 2,5-dimethyl-4,7-benzothiazoledione and its derivatives in:

Organic Electronics: Investigating their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The quinoid structure suggests potential for n-type semiconductor behavior.

Chemical Sensors: Designing derivatives that exhibit changes in their optical or electronic properties upon interaction with specific analytes. This could lead to the development of new sensors for environmental monitoring or medical diagnostics.

Bioimaging: Developing fluorescent derivatives that can be used as probes for imaging biological systems.

The broader class of benzothiazole derivatives has already shown utility as rubber accelerators, corrosion inhibitors, and in the synthesis of dyes and pigments.

Challenges and Opportunities in the Field of Heterocyclic Quinoid Chemistry

The study of 2,5-dimethyl-4,7-benzothiazoledione falls within the broader field of heterocyclic quinoid chemistry, which presents both challenges and opportunities.

Challenges:

Synthetic Complexity: The synthesis of substituted heterocyclic quinoids can be challenging, often requiring multi-step procedures and careful control of reaction conditions.

Stability: Some quinoid systems can be prone to degradation, which can limit their practical applications.

Toxicity: As with many organic compounds, a thorough evaluation of the toxicological profile of new heterocyclic quinoids is necessary.

Opportunities:

Vast Chemical Space: The ability to modify the heterocyclic and quinoid components allows for the creation of a vast library of compounds with diverse properties.

Interdisciplinary Applications: Heterocyclic quinoids are of interest in a wide range of fields, including medicinal chemistry, materials science, and catalysis, fostering interdisciplinary collaborations. The Royal Society of Chemistry's Heterocyclic and Synthesis Group actively promotes research in this area, focusing on mechanistic studies, practical applications, and total synthesis openaccessgovernment.org.

Addressing Global Challenges: The development of new materials and biologically active compounds based on heterocyclic quinoids has the potential to contribute to solving global challenges in areas such as healthcare and energy openaccessgovernment.org. The complexity and diversity of chemical structures in this field are continuously increasing to meet the higher demands for efficacy and specific properties of new active substances umontreal.ca.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-Benzothiazoledione, 2,5-dimethyl-?

-

Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted benzaldehydes or triazoles) in anhydrous ethanol with catalytic glacial acetic acid. For example, describes a method for synthesizing triazole derivatives: dissolving 0.001 mol of a triazole precursor in ethanol, adding 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde, refluxing for 4 hours, and filtering the resulting solid . For benzothiazole derivatives, palladium-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base can be applied, followed by purification via silica gel chromatography .

-

Key Considerations :

- Solvent selection (ethanol for polar intermediates, THF for coupling reactions).

- Catalyst optimization (e.g., Pd catalysts for cross-coupling).

- Post-reaction purification (recrystallization, vacuum filtration, or chromatography).

Q. How can researchers characterize the structural and purity profile of 4,7-Benzothiazoledione, 2,5-dimethyl-?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and aromaticity.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for benzothiazoledione).

- Mass spectrometry (MS) for molecular weight validation.

- Elemental analysis to confirm stoichiometry.

Purity can be assessed via HPLC (e.g., C18 columns with UV detection at 254 nm) or melting point determination (e.g., mp 109–111°C for structurally related benzoxadiazoles) .

Q. What biological assays are commonly used to evaluate the activity of benzothiazole derivatives?

- Methodological Answer :

- Antioxidant activity : Measure reactive oxygen species (ROS) metabolism enzymes (SOD, CAT, APX) in plant or cell models using spectrophotometric assays .

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., MIC determination) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK1/GSK3) or proteases (e.g., HIV-1 protease) using recombinant enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4,7-Benzothiazoledione, 2,5-dimethyl-?

- Methodological Answer :

-

Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency (e.g., 0.26 mmol Pd(PPh₃)₂Cl₂ in ) .

-

Solvent effects : Compare polar aprotic (DMF, THF) vs. protic (ethanol) solvents.

-

Temperature control : Reflux (e.g., 55°C for coupling reactions) vs. microwave-assisted synthesis for faster kinetics.

-

Workflow : Use Design of Experiments (DoE) to analyze interactions between variables (e.g., catalyst loading, time, temperature).

- Data Table : Synthesis Optimization Parameters

| Variable | Tested Range | Optimal Condition | Impact on Yield | Evidence ID |

|---|---|---|---|---|

| Catalyst (Pd) | 0.1–0.3 mmol | 0.26 mmol | +25% | |

| Reaction Time | 4–8 hours | 6 hours | +15% | |

| Solvent (THF:Et₃N) | 1:1 vs. 2:1 | 1:1 | +10% |

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer :

- Comparative analysis : Replicate studies under standardized conditions (e.g., same cell lines, concentrations).

- Mechanistic studies : Use RNA-seq or metabolomics to identify pathway-specific effects (e.g., ROS modulation in vs. antimicrobial activity in ) .

- Structural analogs : Compare substituent effects (e.g., methoxy vs. methyl groups) on bioactivity .

Q. What advanced techniques elucidate the mechanism of 4,7-Benzothiazoledione in modulating ROS metabolism?

- Methodological Answer :

-

Gene expression profiling : Quantify ROS-related genes (e.g., RrSOD, RrCAT) via qRT-PCR .

-

Enzyme kinetics : Measure kinetic parameters (Km, Vmax) of SOD, CAT, and APX using purified enzymes.

-

ROS imaging : Use fluorescent probes (e.g., H₂DCFDA for H₂O₂) in live-cell imaging .

- Data Table : ROS Metabolism Parameters in R. roxburghii Fruit

| Parameter | BTH-Treated vs. Control | Significance (p<0.05) | Evidence ID |

|---|---|---|---|

| SOD activity | 1.6x higher on day 2 | Yes | |

| H₂O₂ content | Increased by 30% | Yes | |

| Lignin accumulation | 22.6% higher on day 10 | Yes |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.